![molecular formula C9H7ClO3 B6273585 methyl 2-chloro-3-formylbenzoate CAS No. 1564841-03-7](/img/no-structure.png)
methyl 2-chloro-3-formylbenzoate
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Overview
Description
Methyl 2-chloro-3-formylbenzoate is a chemical compound . It is an aromatic aldehyde and is used in scientific research with diverse applications, ranging from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular formula of methyl 2-chloro-3-formylbenzoate is C9H7ClO3 . The InChI code is 1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl 2-chloro-3-formylbenzoate include a molecular weight of 198.61 . It is a powder at room temperature .Scientific Research Applications
Antifungal Applications
Methyl 2-chloro-3-formylbenzoate has been identified as having antifungal properties . This makes it a potential candidate for the development of new antifungal drugs, which could be used to treat a variety of fungal infections.
Antihypertensive Applications
This compound also exhibits antihypertensive activities . This suggests that it could be used in the development of drugs for the treatment of hypertension, a condition that affects millions of people worldwide.
Anticancer Applications
Research has indicated that methyl 2-chloro-3-formylbenzoate has anticancer properties . This could make it a valuable tool in the ongoing fight against various forms of cancer.
Antiulcer Applications
The compound has been found to have antiulcer properties . This suggests potential applications in the treatment of ulcers, a common and often painful condition.
Antipsychotic Applications
Methyl 2-chloro-3-formylbenzoate has been identified as having antipsychotic properties . This could lead to the development of new drugs for the treatment of various psychiatric disorders.
Antiviral Applications
The compound has also been found to have antiviral properties . This suggests that it could be used in the development of new antiviral drugs, which are particularly important in the treatment of diseases such as influenza and HIV.
Safety and Hazards
Methyl 2-chloro-3-formylbenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with personal protective equipment, including gloves and eye/face protection .
Mechanism of Action
Target of Action
Methyl 2-chloro-3-formylbenzoate is a bioactive precursor in organic synthesis of compounds . It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the search of new bioactive molecules .
Mode of Action
The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups which are reactive and suitable towards the formation of new compounds . The interaction of the compound with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .
Biochemical Pathways
It is known to be a versatile substrate in organic synthesis, contributing to the formation of various bioactive compounds .
Result of Action
The molecular and cellular effects of methyl 2-chloro-3-formylbenzoate’s action are largely dependent on the specific bioactive compounds that are synthesized using it as a precursor . These can range from antifungal, antihypertensive, anticancer, antiulcer, antipsychotic to antiviral properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-chloro-3-formylbenzoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl benzoate", "Chlorine gas", "Sodium hydroxide", "Sodium hypochlorite", "Formaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Methyl benzoate is reacted with chlorine gas in the presence of sodium hydroxide to form methyl 2-chlorobenzoate.", "Step 2: Methyl 2-chlorobenzoate is then treated with sodium hypochlorite to yield methyl 2-chloro-3-hydroxybenzoate.", "Step 3: The hydroxyl group in methyl 2-chloro-3-hydroxybenzoate is then oxidized to a formyl group using formaldehyde and acetic acid in the presence of sodium acetate.", "Step 4: The resulting intermediate compound, methyl 2-chloro-3-formylbenzoate, is then purified through recrystallization using a mixture of hydrochloric acid and water.", "Step 5: The final product is obtained by drying the purified crystals." ] } | |
CAS RN |
1564841-03-7 |
Product Name |
methyl 2-chloro-3-formylbenzoate |
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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